2'-Fluoro-6'-(trifluoromethyl)acetophenone
CAS No.: 174013-29-7
Cat. No.: VC20899449
Molecular Formula: C9H6F4O
Molecular Weight: 206.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 174013-29-7 |
---|---|
Molecular Formula | C9H6F4O |
Molecular Weight | 206.14 g/mol |
IUPAC Name | 1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C9H6F4O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3 |
Standard InChI Key | IYMYYQMPOBPRPU-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=CC=C1F)C(F)(F)F |
Canonical SMILES | CC(=O)C1=C(C=CC=C1F)C(F)(F)F |
2'-Fluoro-6'-(trifluoromethyl)acetophenone is a synthetic organic compound with the chemical formula C₉H₆F₄O and a molecular weight of 206.14 g/mol . It is known for its specific applications in various chemical syntheses due to its unique structural properties, which include a fluorine atom and a trifluoromethyl group attached to an acetophenone backbone.
Synthesis Methods
While there are no specific synthesis methods detailed for 2'-Fluoro-6'-(trifluoromethyl)acetophenone, related compounds like m-trifluoromethyl acetophenone can be synthesized using diazotization, coupling addition, and hydrolysis reactions starting from 3-Aminotrifluorotoluene . This method involves several steps:
-
Diazotization Reaction: The starting material is treated with sulfuric acid and sodium nitrite at low temperatures.
-
Coupling Reaction: The diazonium salt reacts with cuprous chloride or cupric chloride in the presence of ethylidenehydroxylamine.
-
Hydrolysis Reaction: The resulting product undergoes hydrolysis with hydrochloric acid to yield the final compound.
These steps provide insights into how similar compounds might be synthesized but do not directly apply to the synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone.
Spectroscopic Analysis
Spectroscopic analysis of this compound includes C NMR spectra available on platforms like SpectraBase . These spectra help identify the molecular structure by analyzing carbon signals within the molecule.
NMR Data
The C NMR spectrum provides detailed information about carbon environments within the molecule, aiding in structural confirmation.
Biological Activity
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume